molecular formula C8H4F3NaO2 B1324505 Sodium 3-(trifluoromethyl)benzoate CAS No. 69226-41-1

Sodium 3-(trifluoromethyl)benzoate

Cat. No.: B1324505
CAS No.: 69226-41-1
M. Wt: 212.1 g/mol
InChI Key: FETAXBXCYXFUNC-UHFFFAOYSA-M
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Description

Sodium 3-(trifluoromethyl)benzoate is a chemical compound with the molecular formula C8H4F3NaO2. It is a sodium salt of 3-(trifluoromethyl)benzoic acid and is characterized by the presence of a trifluoromethyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-(trifluoromethyl)benzoate typically involves the reaction of 3-(trifluoromethyl)benzoic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous medium, where the acid reacts with the base to form the sodium salt. The general reaction can be represented as follows:

C8H5F3O2+NaOHC8H4F3NaO2+H2O\text{C}_8\text{H}_5\text{F}_3\text{O}_2 + \text{NaOH} \rightarrow \text{C}_8\text{H}_4\text{F}_3\text{NaO}_2 + \text{H}_2\text{O} C8​H5​F3​O2​+NaOH→C8​H4​F3​NaO2​+H2​O

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. One common method is the direct fluorination of benzoic acid derivatives using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate, followed by neutralization with a sodium base .

Chemical Reactions Analysis

Types of Reactions: Sodium 3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of boronic acids or esters.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of sodium 3-(trifluoromethyl)benzoate is primarily related to the presence of the trifluoromethyl group, which can influence the compound’s reactivity and interactions with biological targets. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of molecules, which can improve their bioavailability and efficacy . The compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: Sodium 3-(trifluoromethyl)benzoate is unique due to the position of the trifluoromethyl group on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The meta position of the trifluoromethyl group can lead to different steric and electronic effects compared to the ortho and para positions, making it a valuable compound for specific applications .

Properties

IUPAC Name

sodium;3-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2.Na/c9-8(10,11)6-3-1-2-5(4-6)7(12)13;/h1-4H,(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETAXBXCYXFUNC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

454-92-2 (Parent)
Record name Benzoic acid, 3-(trifluoromethyl)-, sodium salt (1:1)
Source ChemIDplus
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DSSTOX Substance ID

DTXSID30219269
Record name m-Toluic acid, alpha,alpha,alpha-trifluoro-, sodium salt
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Molecular Weight

212.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69226-41-1
Record name Benzoic acid, 3-(trifluoromethyl)-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069226411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3-(trifluoromethyl)-, sodium salt (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name m-Toluic acid, alpha,alpha,alpha-trifluoro-, sodium salt
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 3-(trifluoromethyl)-, sodium salt (1:1)
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Record name Sodium 3-(trifluoromethyl)benzoate
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